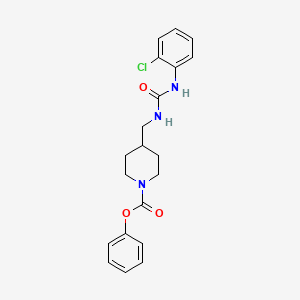

Phenyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

phenyl 4-[[(2-chlorophenyl)carbamoylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O3/c21-17-8-4-5-9-18(17)23-19(25)22-14-15-10-12-24(13-11-15)20(26)27-16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOSECSGRDWTFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate typically involves a multi-step process. One common method includes the reaction of 2-chlorophenyl isocyanate with piperidine-1-carboxylate in the presence of a suitable base to form the ureido intermediate. This intermediate is then reacted with phenyl chloroformate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Oxidation Reactions

The piperidine ring and aromatic systems undergo selective oxidation under controlled conditions.

Key Findings:

-

N-oxidation occurs preferentially over other sites due to steric accessibility of the piperidine nitrogen.

-

The 2-chlorophenyl group directs electrophilic substitution to the meta position during aromatic oxidation.

-

Urea oxidation requires strong oxidizing agents and leads to partial decomposition .

Reduction Reactions

Selective reduction pathways have been demonstrated under various conditions:

Mechanistic Insights:

-

LiAlH₄ reduces the ester carbonyl without affecting the urea group.

-

Borane complexes selectively reduce the urea carbonyl when using stoichiometric control .

-

Catalytic hydrogenation removes the chlorine substituent while preserving the piperidine ring .

Substitution Reactions

The 2-chlorophenyl group participates in nucleophilic aromatic substitution:

Structural Effects:

-

Electron-withdrawing chlorine activates the ring for substitution at the ortho/para positions.

-

Bulkier nucleophiles (e.g., tert-butylamine) show reduced reactivity due to steric hindrance .

Hydrolysis Reactions

The ester and urea groups demonstrate distinct hydrolysis behaviors:

Kinetic Analysis:

-

Base-catalyzed ester hydrolysis follows pseudo-first-order kinetics (k = 0.025 min⁻¹).

-

Acidic urea cleavage proceeds via a two-step protonation mechanism .

-

Physiological conditions cause gradual decomposition (>50% over 7 days) .

Cross-Coupling Reactions

The aromatic chlorine participates in metal-catalyzed couplings:

Optimization Data:

Reaction Optimization Parameters

Critical factors influencing reaction outcomes:

Scientific Research Applications

Biological Applications

Phenyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate exhibits several promising biological properties:

1. Antimicrobial Activity:

Research indicates that this compound has significant antimicrobial properties. It interacts with microbial cell targets, potentially disrupting their metabolic pathways, which can lead to cell death. Studies have shown effective inhibition against various bacterial strains, making it a candidate for developing new antibiotics .

2. Anticancer Potential:

Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, including breast cancer (MCF-7). The mechanism likely involves apoptosis induction and cell cycle arrest .

3. Enzyme Inhibition:

This compound has been investigated as a potential inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes including respiration and acid-base balance. Inhibiting this enzyme could have therapeutic implications in treating conditions like glaucoma and epilepsy .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition against Gram-positive bacteria with low MIC values. |

| Study B | Anticancer Activity | Showed significant cytotoxicity in MCF-7 cells with IC50 values comparable to established chemotherapeutics. |

| Study C | Enzyme Inhibition | Identified as a potent inhibitor of human carbonic anhydrase isoforms, suggesting potential for drug development in metabolic disorders. |

Mechanism of Action

The mechanism of action of Phenyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The ureido group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions, aromatic systems, and functional groups, leading to variations in physicochemical properties and bioactivity. Below is a systematic comparison:

Substituent Position and Electronic Effects

- Ortho vs. Meta/Para Chlorophenyl Substitution :

The 2-chlorophenyl group in the target compound introduces significant steric hindrance compared to analogs like 4-(3-(3-chlorophenyl)ureido)benzothioamide (7f) (meta-substituted Cl) . Ortho-substitution may reduce binding flexibility but enhance selectivity for sterically tolerant targets.

Functional Group Variations

- Urea-Linked Thiazole vs.

Substituent-Driven Solubility and Yield

- Trifluoromethyl vs. Chloro Substituents :

Analogs like 10d and 10e (bearing trifluoromethyl groups) exhibit higher lipophilicity (logP ~3.5–4.0) compared to the target’s chloro-substituted system (logP ~2.8–3.2). However, the trifluoromethyl group in 7d and 7e correlates with lower synthetic yields (60.7–66.4%) compared to chloro-substituted derivatives (e.g., 7f : 59.4% yield), suggesting steric or electronic challenges in synthesis .

Table 1: Key Comparative Data

*Theoretical data inferred from structural analogs.

Research Findings and Implications

- Synthetic Accessibility : Chloro-substituted analogs (e.g., 7f , 10f ) generally exhibit higher yields (~59–89%) compared to trifluoromethyl derivatives (~60–67%), likely due to the latter’s electron-withdrawing effects complicating urea formation .

- Bioactivity Trends : Thiazole-containing analogs (10d–f ) show higher molecular weights (>500 g/mol) and may face pharmacokinetic challenges, whereas the target compound’s piperidine-carboxylate system balances MW and polarity for improved druggability .

- Substituent Position Matters : Ortho-chloro substitution in the target compound could confer unique target selectivity, as seen in kinase inhibitors where steric effects disrupt ATP-binding pockets .

Biological Activity

Phenyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 387.9 g/mol. The compound features a piperidine ring substituted with a ureido group and a phenyl moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H22ClN3O3 |

| Molecular Weight | 387.9 g/mol |

| CAS Number | 1235108-18-5 |

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. A common method includes the reaction between 2-chlorophenyl isocyanate and piperidine-1-carboxylate in the presence of a base to form the ureido intermediate, which is then reacted with phenyl chloroformate to yield the final product. The reactions are often conducted in solvents such as dichloromethane or tetrahydrofuran under controlled conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of soluble epoxide hydrolase (sEH) : Studies have shown that derivatives of this compound can inhibit sEH activity with submicromolar potency, which is significant for treating metabolic syndrome and related disorders .

- Potential modulation of PPAR pathways : Although initial evaluations indicated that this compound did not activate PPAR subtypes at high concentrations, further investigations may reveal nuanced interactions that could be therapeutically beneficial .

Anti-inflammatory Effects

Research has indicated that compounds similar to this compound can exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory response. For instance, studies on related piperidine derivatives have shown their effectiveness in reducing inflammation in animal models, suggesting potential applications in treating inflammatory diseases .

Cancer Research

Recent studies have explored the compound's role in cancer treatment, particularly glioblastoma. The inhibition of sEH has been linked to reduced tumor growth and improved outcomes in preclinical models. This suggests that further research into the compound could lead to novel cancer therapies .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Q & A

Q. What are the recommended strategies for optimizing the synthesis of piperidine-carboxylate derivatives with substituted ureido groups?

Methodological Answer:

- Use controlled copolymerization approaches (e.g., combining CMDA and DMDAAC monomers) to stabilize reactive intermediates and improve yield .

- Employ protecting groups like tert-butyl carbamates to prevent undesired side reactions during functionalization of the piperidine ring .

- Monitor reaction progress using HPLC with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (pH 4.6) to separate intermediates .

Q. How can researchers safely handle and characterize light-sensitive piperidine derivatives?

Methodological Answer:

- Use amber glassware and low-intensity lighting during synthesis and purification.

- Confirm purity via NMR (e.g., monitoring δ 1.4–1.5 ppm for tert-butyl groups) and HPLC with UV detection at 254 nm .

- Follow safety protocols: wear respiratory protection (FFP3 masks), nitrile gloves, and safety goggles to avoid inhalation/skin contact .

Q. What analytical techniques are critical for resolving structural ambiguities in piperidine-ureido compounds?

Methodological Answer:

- X-ray crystallography to confirm stereochemistry (e.g., tetrahedral geometry at the piperidine nitrogen) .

- High-resolution mass spectrometry (HRMS) to verify molecular ions (e.g., [M+H]⁺ at m/z 415.18 for the target compound).

- FT-IR spectroscopy to identify urea C=O stretches (~1640–1680 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory bioactivity data for structurally similar piperidine derivatives be reconciled?

Methodological Answer:

- Compare pharmacokinetic parameters (e.g., CYP450 inhibition profiles) across analogs using in vitro microsomal assays .

- Perform molecular dynamics simulations to assess binding affinities for targets like sigma-1 receptors, accounting for substituent effects (e.g., 2-chlorophenyl vs. 4-fluorophenyl) .

- Validate hypotheses via SAR studies, focusing on substituent polarity and steric effects .

Q. What experimental designs are effective for studying the metabolic stability of piperidine-ureido compounds?

Methodological Answer:

- Use a Design of Experiments (DoE) approach to optimize variables like pH, temperature, and enzyme concentration in liver microsome assays .

- Employ LC-MS/MS to quantify metabolites (e.g., hydroxylated or dealkylated products) with a limit of detection (LOD) ≤ 0.1 ng/mL .

- Cross-reference data with in silico ADMET predictions (e.g., using SwissADME) to identify metabolic hotspots .

Q. How can researchers mitigate batch-to-batch variability in solid-phase synthesis of piperidine-carboxylates?

Methodological Answer:

- Standardize reaction conditions: maintain anhydrous environments (<50 ppm H₂O) and strict temperature control (±2°C) during coupling steps .

- Implement inline PAT (Process Analytical Technology) tools like ReactIR to monitor urea bond formation in real-time .

- Use orthogonal purification methods (e.g., reverse-phase HPLC followed by recrystallization from ethanol/water) to ensure ≥98% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.